molecular formula C16H10Na3O10S3 B12810813 CID 86743193

CID 86743193

Cat. No.: B12810813
M. Wt: 527.4 g/mol
InChI Key: JSJHCJAVSDQFLO-UHFFFAOYSA-N
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Description

8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt is a highly water-soluble fluorescent dye. It is commonly used as a pH indicator due to its ability to exhibit fluorescence changes in response to pH variations. This compound is also known for its applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt typically involves the sulfonation of pyrene. The process begins with the hydroxylation of pyrene to form 8-hydroxypyrene, followed by sulfonation at the 1, 3, and 6 positions. The reaction conditions often include the use of sulfuric acid and fuming sulfuric acid as sulfonating agents. The final product is then neutralized with sodium hydroxide to form the trisodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt involves its ability to fluoresce in response to pH changes. The compound’s fluorescence is due to the electronic transitions within its molecular structure. When exposed to different pH levels, the protonation and deprotonation of the hydroxyl and sulfonic acid groups alter the electronic environment, leading to changes in fluorescence intensity and wavelength .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt is unique due to its high water solubility and strong fluorescence response to pH changes. These properties make it particularly useful in applications requiring precise pH measurements and fluorescence-based detection .

Properties

Molecular Formula

C16H10Na3O10S3

Molecular Weight

527.4 g/mol

InChI

InChI=1S/C16H10O10S3.3Na/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10;;;/h1-6,17H,(H,18,19,20)(H,21,22,23)(H,24,25,26);;;

InChI Key

JSJHCJAVSDQFLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)O)S(=O)(=O)O.[Na].[Na].[Na]

Origin of Product

United States

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